(4-Ethylnaphthalen-1-yl)boronic acid
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Overview
Description
(4-Ethylnaphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylnaphthalen-1-yl)boronic acid typically involves the borylation of 4-ethylnaphthalene. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .
Industrial Production Methods: Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Ethylnaphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
(4-Ethylnaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Ethylnaphthalen-1-yl)boronic acid in the Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst reacts with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methyl-1-naphthaleneboronic acid
- 4-Bromo-1-naphthaleneboronic acid
Comparison: (4-Ethylnaphthalen-1-yl)boronic acid is unique due to its ethyl substituent on the naphthalene ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers a larger aromatic system, which can enhance π-π interactions in certain applications .
Properties
CAS No. |
372521-81-8 |
---|---|
Molecular Formula |
C12H13BO2 |
Molecular Weight |
200.04 g/mol |
IUPAC Name |
(4-ethylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C12H13BO2/c1-2-9-7-8-12(13(14)15)11-6-4-3-5-10(9)11/h3-8,14-15H,2H2,1H3 |
InChI Key |
VHGXDXICOUFMJL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)CC)(O)O |
Origin of Product |
United States |
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